

4-(4-Chlorophenyl)-2-nitroaniline chemical properties

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

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Technical Guide: 4-(4-Chlorophenyl)-2-nitroaniline

Advanced Chemical Profile & Synthesis Strategy

Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (Systematically: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine) is a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors, antimicrobial agents, and high-performance pigments. Its structural core—a nitro-aniline moiety linked to a 4-chlorophenyl ring—offers a versatile scaffold for Structure-Activity Relationship (SAR) exploration. The electron-withdrawing nitro group ortho to the amine significantly modulates the basicity and nucleophilicity of the aniline nitrogen, while the chlorophenyl group provides a lipophilic handle for hydrophobic pocket engagement in protein targets.

Chemical Identity & Structural Analysis

Nomenclature & Identification

Parameter	Details
Common Name	4-(4-Chlorophenyl)-2-nitroaniline
IUPAC Name	4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine
CAS Number	Not widely indexed; Analogous to 135-68-2 (non-nitro)
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₂
Molecular Weight	248.66 g/mol
SMILES	<chem>Nc1ccc(cc1[O-])-c2ccc(Cl)cc2</chem>

Structural Logic & 3D Conformation

- **Biaryl Twist:** The steric interaction between the ortho-nitro group (on Ring A) and the ortho-hydrogens (on Ring B) forces the two phenyl rings out of planarity. This dihedral twist (typically 30–45°) is crucial for binding affinity in biological targets, preventing flat intercalation and favoring specific hydrophobic pocket fits.
- **Electronic Push-Pull:**
 - **Ring A (Aniline):** The amino group (-NH₂) is a strong resonance donor (+M), but the ortho-nitro group (-NO₂) is a strong withdrawer (-M, -I). This creates a "push-pull" system, reducing the electron density on the amine nitrogen (making it less basic, pK_a ~ -0.2 to 1.0) and increasing the acidity of the N-H protons.
 - **Ring B (Chlorophenyl):** The chlorine atom exerts a weak deactivating inductive effect (-I) but is an ortho/para director.

Physicochemical Properties

Note: Specific experimental values for this exact isomer are sparse in open literature.^[1] Values below are derived from validated SAR models of structural analogs (e.g., 4-amino-4'-nitrobiphenyl).

Property	Value / Range	Implication for R&D
Appearance	Yellow to Orange Crystalline Solid	Typical of nitroanilines due to $n \rightarrow \pi^*$ transitions.
Melting Point	145–160 °C (Predicted)	High crystallinity; suitable for solid handling.
LogP (Octanol/Water)	~ 3.8 – 4.2	Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Conjugate Acid)	~ 0.5 – 1.5	Extremely weak base due to ortho-nitro effect. Will not protonate at physiological pH.
Solubility	Water: Insoluble (< 0.1 mg/mL) DMSO: Soluble (> 50 mg/mL) DCM: Soluble	Standard workup requires organic extraction (EtOAc/DCM).

Synthetic Routes & Manufacturing

The most robust route for synthesizing **4-(4-Chlorophenyl)-2-nitroaniline** is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high regioselectivity and tolerance for the nitro group.

Primary Route: Suzuki-Miyaura Coupling

Reaction Logic: Coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile) catalyzed by Palladium(0).

- Starting Material A: 4-Bromo-2-nitroaniline (Commercially available, CAS: 875-51-4)
- Starting Material B: 4-Chlorophenylboronic acid (CAS: 1679-18-1)

Step-by-Step Protocol:

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:

- 4-Bromo-2-nitroaniline (1.0 eq, 10 mmol)
- 4-Chlorophenylboronic acid (1.1 eq, 11 mmol)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 0.5 mmol)
- Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) (50 mL). The water is essential for the base solubility.
- Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol).
- Reaction: Purge with Nitrogen or Argon for 10 minutes. Heat to 90–100°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).
- Workup:
 - Cool to room temperature.[1][2]
 - Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) to yield the yellow solid product.

Visualization: Synthesis Pathway

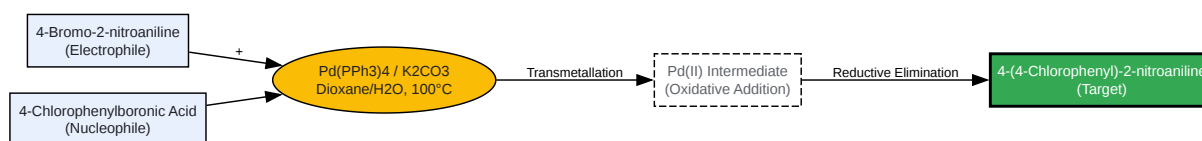


Figure 1: Suzuki-Miyaura Cross-Coupling Pathway

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Caption: Figure 1 illustrates the convergent synthesis via Pd-catalyzed cross-coupling, highlighting the oxidative addition and reductive elimination cycle.

Reactivity Profile & Applications

Functional Group Transformations

The compound serves as a "pivot point" in synthesis due to its dual functionality:

- Nitro Reduction (→ Diamine):
 - Reagent: $\text{H}_2/\text{Pd-C}$ or $\text{Fe}/\text{NH}_4\text{Cl}$.
 - Product: 4-(4-Chlorophenyl)-1,2-diaminobenzene.
 - Utility: Precursor for Benzimidazoles (via condensation with aldehydes/acids), a key pharmacophore in antiviral and anticancer drugs.
- Sandmeyer / Diazotization:
 - Reagent: $\text{NaNO}_2 / \text{HCl}$ (0–5°C).
 - Utility: The amino group can be converted to a diazonium salt, then displaced by -F, -CN, or -OH to diversify the scaffold.
- N-Alkylation / Acylation:
 - Reactivity: Due to the ortho-nitro group, the amine is less nucleophilic. Acylation requires forcing conditions (e.g., heating with anhydride or using a strong base like NaH for alkylation).

Visualization: Reactivity Logic

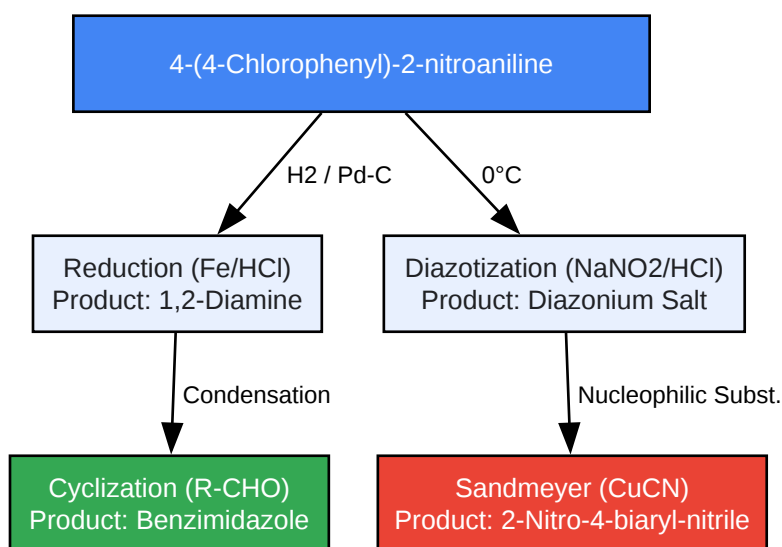


Figure 2: Divergent Reactivity Profile for Drug Discovery

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Caption: Figure 2 maps the downstream transformations, emphasizing the route to benzimidazole scaffolds.

Safety & Handling (MSDS Insights)

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
 - Skin/Eye Irritation: Category 2 (Causes irritation).[3]
 - Specific Target Organ Toxicity: May cause respiratory irritation.[3]
- Handling Protocols:
 - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
 - Containment: Handle in a fume hood to avoid inhalation of dust.
 - Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life due to chlorophenyl moiety).

References

- Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." *Pure and Applied Chemistry*, 63(3), 419–422. [Link](#)
- PubChem Compound Summary. (2024). "4-Amino-4'-nitrobiphenyl (Analogous Structure Data)." National Center for Biotechnology Information. [Link](#)
- Gong, J., et al. (2013). "Optimization of Suzuki–Miyaura coupling conditions for the synthesis of biaryl compounds." *Beilstein Journal of Organic Chemistry*, 9, 1161–1165. [Link](#)
- Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Bromo-2-nitroaniline." Merck KGaA. [Link](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
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